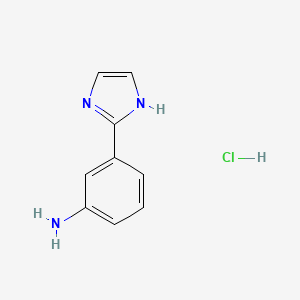
3-(1H-Imidazol-2-yl)aniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación
Synthesis and Structural Properties
The reaction of chloral with substituted anilines, including compounds like 3-(1H-Imidazol-2-yl)aniline hydrochloride, has been explored for the formation of various novel compounds such as 2,2,2-trichloroethylidene anilines. These reactions, involving imines and thioglycolic acid, lead to the synthesis of substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones. The study of these reactions and the resulting products provides valuable insights into the conformation and properties of these novel compounds, which have potential applications in material science and pharmaceutical chemistry (Issac & Tierney, 1996).
Genotoxicity and Carcinogenicity Studies
Aniline derivatives, including 3-(1H-Imidazol-2-yl)aniline hydrochloride, have been studied for their genotoxic and carcinogenic potentials. Research aimed at clarifying the genotoxic potential of aniline and its derivatives has shown that most validated studies do not indicate a strong potential of aniline to induce gene mutations. However, high doses/concentrations associated with hematotoxic effects may explain the observed clastogenic effects, suggesting a non-primary genotoxic basis for the carcinogenic effects in certain models (Bomhard & Herbold, 2005).
CNS Activity and Drug Synthesis
The central nervous system (CNS) activity of compounds like 3-(1H-Imidazol-2-yl)aniline hydrochloride has been of interest, especially in the synthesis of more potent CNS drugs. The literature indicates that modifications to imidazole compounds can lead to enhanced CNS properties, suggesting potential therapeutic applications in treating neurological disorders. The study of these compounds' mechanisms and effects on the CNS is crucial for the development of new medications (Saganuwan, 2020).
Corrosion Inhibition
Imidazoline and derivatives, closely related to 3-(1H-Imidazol-2-yl)aniline hydrochloride, have been widely used as corrosion inhibitors in the petroleum industry due to their effective protection of metal surfaces. The study of these compounds' structures, synthesis processes, and performance evaluations in corrosion inhibition provides valuable insights for industrial applications, highlighting their potential in maintaining infrastructure integrity (Sriplai & Sombatmankhong, 2023).
Safety And Hazards
Direcciones Futuras
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities, and there are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that imidazole compounds will continue to be an important area of research in the future.
Propiedades
IUPAC Name |
3-(1H-imidazol-2-yl)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.ClH/c10-8-3-1-2-7(6-8)9-11-4-5-12-9;/h1-6H,10H2,(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQNJGGSUDCMPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC=CN2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Imidazol-2-yl)aniline hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


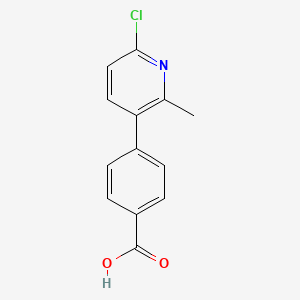

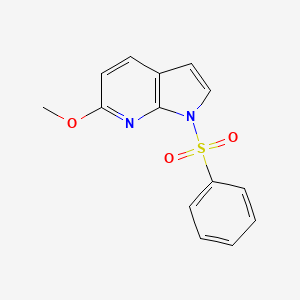

![Ethyl 5-hydroxy-8-isopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B567853.png)

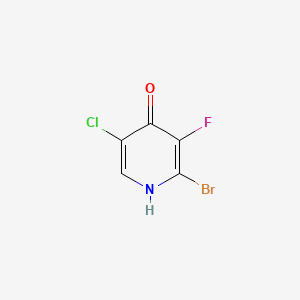

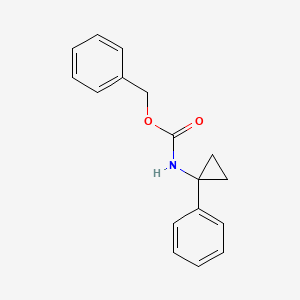
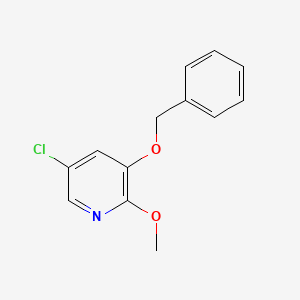
![N-Benzyl-2-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-oxoacetamide](/img/structure/B567861.png)
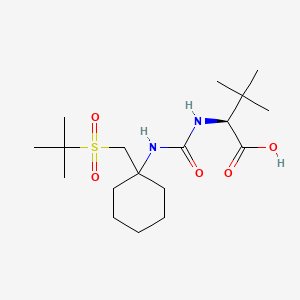
![N-[(3-chloropyrazin-2-yl)methyl]ethanamine](/img/structure/B567866.png)